molecular formula C11H11ClO3S B7997741 Ethyl 2-(4-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate

Ethyl 2-(4-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate

Cat. No.: B7997741
M. Wt: 258.72 g/mol
InChI Key: WVXHMVBSOQLLLI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate: is an organic compound characterized by the presence of a sulfanyl group attached to an oxo-acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 4-chloro-2-methylthiophenol with ethyl oxalyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-(4-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, often in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 2-(4-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.

Biology and Medicine: In biological research, this compound may be used to study the effects of sulfanyl-containing molecules on biological systems

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism by which Ethyl 2-(4-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate exerts its effects involves interactions with specific molecular targets. The sulfanyl group can form bonds with metal ions or other electrophilic centers, influencing the activity of enzymes or receptors. The oxo-acetate moiety may also participate in hydrogen bonding or other interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

  • Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate
  • Ethyl 2-(4-methylphenyl)sulfanyl-2-oxo-acetate
  • Ethyl 2-(4-bromophenyl)sulfanyl-2-oxo-acetate

Comparison: Ethyl 2-(4-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate is unique due to the presence of both a chloro and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds that lack one or both of these groups.

Properties

IUPAC Name

ethyl 2-(4-chloro-2-methylphenyl)sulfanyl-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3S/c1-3-15-10(13)11(14)16-9-5-4-8(12)6-7(9)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXHMVBSOQLLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=C(C=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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